molecular formula C17H14FN3OS B11434458 N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11434458
M. Wt: 327.4 g/mol
InChI Key: NPRKYBGGYPMOIQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fluorophenyl group, an imidazole ring, and a sulfanylacetamide moiety, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a suitable aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group, often using a halogenation reaction.

    Attachment of the sulfanylacetamide moiety: This final step involves the reaction of the intermediate compound with a thiol and an acylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can be compared to other compounds with similar structural features, such as:

    N-(4-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-bromophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14FN3OS/c18-13-6-8-14(9-7-13)20-16(22)11-23-17-19-10-15(21-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)(H,20,22)

InChI Key

NPRKYBGGYPMOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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